molecular formula C12H15Cl B1421498 2-Chloro-5-(2-methylphenyl)-1-pentene CAS No. 1143461-33-9

2-Chloro-5-(2-methylphenyl)-1-pentene

Cat. No.: B1421498
CAS No.: 1143461-33-9
M. Wt: 194.7 g/mol
InChI Key: NHIYOJARNQCHFD-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methylphenyl)-1-pentene is an organic compound that belongs to the class of alkenes It features a chloro substituent at the second position and a 2-methylphenyl group at the fifth position of the pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methylphenyl)-1-pentene can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically employs boron reagents and palladium catalysts under mild reaction conditions, making it a versatile and efficient route for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methylphenyl)-1-pentene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove the chloro substituent or reduce double bonds, leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a wide range of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium azide (NaN3) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized alkenes.

Scientific Research Applications

2-Chloro-5-(2-methylphenyl)-1-pentene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylphenyl)-1-pentene involves its interaction with molecular targets and pathways within biological systems. The chloro and 2-methylphenyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: This compound shares the chloro and methylphenyl groups but differs in the position of the substituents and the presence of a hydroxyl group.

    2-Chloro-5-iodopyridine: Another similar compound with a chloro substituent, but it features a pyridine ring instead of a pentene chain.

Uniqueness

2-Chloro-5-(2-methylphenyl)-1-pentene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields of research and industry.

Properties

IUPAC Name

1-(4-chloropent-4-enyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-10-6-3-4-8-12(10)9-5-7-11(2)13/h3-4,6,8H,2,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIYOJARNQCHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250353
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143461-33-9
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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